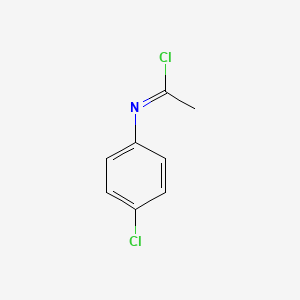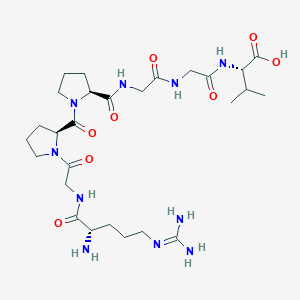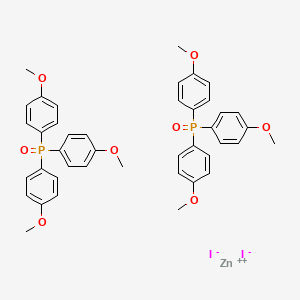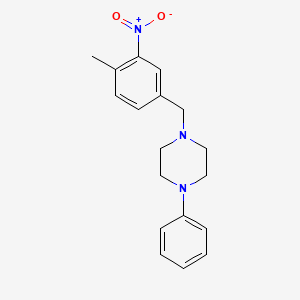
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene is an organic compound with the molecular formula C18H21N3O2 It is a derivative of nitrobenzene, characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a piperazine moiety substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene typically involves a multi-step process:
Nitration of Toluene: The initial step involves the nitration of toluene to produce 2-methyl-5-nitrotoluene. This is achieved by treating toluene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Piperazine Derivative: The next step involves the reaction of 2-methyl-5-nitrotoluene with N-phenylpiperazine. This reaction is typically carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 2-Methyl-5-(N-phenylpiperazinomethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Methyl-5-(N-phenylpiperazinomethyl)benzoic acid.
科学的研究の応用
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound can be used in the development of advanced materials, including polymers and resins, due to its aromatic structure and functional groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene involves its interaction with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine moiety can interact with neurotransmitter receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and receptor signaling.
類似化合物との比較
Similar Compounds
2-Methyl-5-nitrobenzylamine: Similar structure but lacks the piperazine moiety.
N-Phenylpiperazine: Contains the piperazine moiety but lacks the nitrobenzene structure.
2-Methyl-5-nitroaniline: Similar nitrobenzene structure but with an amino group instead of the piperazine moiety.
Uniqueness
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene is unique due to the combination of the nitrobenzene and piperazine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
74101-69-2 |
|---|---|
分子式 |
C18H21N3O2 |
分子量 |
311.4 g/mol |
IUPAC名 |
1-[(4-methyl-3-nitrophenyl)methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C18H21N3O2/c1-15-7-8-16(13-18(15)21(22)23)14-19-9-11-20(12-10-19)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 |
InChIキー |
YNACZFYRHNCOCM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


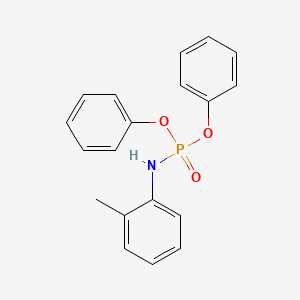



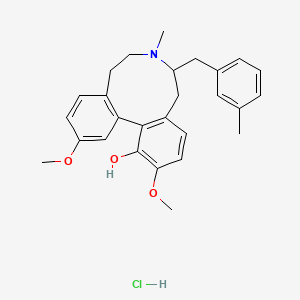
![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
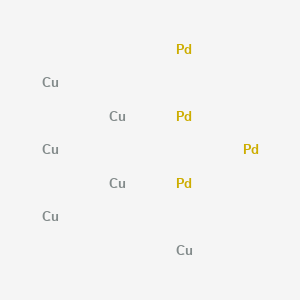
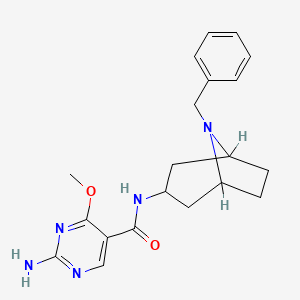
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
